molecular formula C14H10N4O2S2 B4724403 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole

4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole

Cat. No. B4724403
M. Wt: 330.4 g/mol
InChI Key: HFMNOVXGLMRDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole, also known as MBTBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in physiological processes. For example, 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Additionally, 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, in vitro studies have shown that 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole can inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole can reduce tumor growth in animal models of cancer. Additionally, 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has several advantages for lab experiments, including its potential applications in material science, biology, and medicine. However, the synthesis method of 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole is complex and requires careful handling of chemicals, making it challenging to produce in large quantities. Additionally, the exact mechanism of action of 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole is not fully understood, which may limit its potential applications in certain fields.

Future Directions

There are several future directions for the study of 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole, including the investigation of its potential applications in electronic devices such as solar cells and transistors. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole, which may lead to the development of new drugs for the treatment of cancer and inflammatory diseases. Finally, the development of new synthesis methods for 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole may enable its production in larger quantities, which may facilitate its use in various fields.

Scientific Research Applications

4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been studied for its potential applications in various fields, including material science, biology, and medicine. In material science, 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In biology and medicine, 4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole has been studied for its potential anticancer properties, as well as its ability to inhibit the activity of certain enzymes involved in inflammation and other physiological processes.

properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-9-15-10-5-2-3-7-12(10)18(9)22(19,20)13-8-4-6-11-14(13)17-21-16-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMNOVXGLMRDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 2
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4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 3
4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 4
4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 5
4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole
Reactant of Route 6
4-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]-2,1,3-benzothiadiazole

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